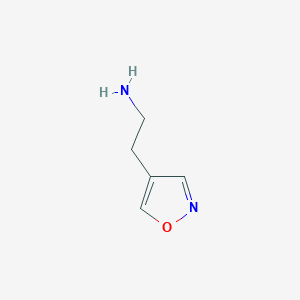

2-Isoxazol-4-YL-ethylamine

Description

Overview of Isoxazole (B147169) Derivatives in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ipinnovative.com This structural motif is a cornerstone in drug discovery, with its derivatives demonstrating a vast array of pharmacological activities. ajrconline.orgrsc.orgnih.gov The inclusion of the isoxazole scaffold in a molecule can enhance its biological and physicochemical properties, making it a privileged structure in the design of new therapeutic agents. ipinnovative.comsymc.edu.cn

The isoxazole nucleus has long been recognized for its therapeutic potential, found in natural products like ibotonic acid and forming the basis for numerous synthetic drugs. ajrconline.org Historically, isoxazole derivatives have been integral to the development of important medicines. For instance, a class of β-lactamase-resistant penicillins, including Cloxacillin, Dicloxacillin, and Oxacillin, incorporates the isoxazole scaffold and has been crucial in treating bacterial infections. ajrconline.org Another prominent example is Sulfamethoxazole, a bacteriostatic drug that pairs the isoxazole ring with a sulfonamide group to treat conditions like sinusitis. ajrconline.org

The therapeutic applications of isoxazoles are extensive, spanning a wide range of diseases. ajrconline.orgnih.gov Research has demonstrated their efficacy as:

Anti-inflammatory agents nih.gov

Anticancer agents nih.gov

Antimicrobial and antiviral compounds nih.gov

Anticonvulsants nih.gov

Antidepressants nih.gov

Immunosuppressants nih.gov

Marketed drugs such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the antipsychotic Risperidone further underscore the therapeutic importance of the isoxazole moiety. mdpi.comnih.gov

The isoxazole ring's utility in medicinal chemistry stems from its distinct physicochemical properties, which can modulate a molecule's biological activity. symc.edu.cn The ring is an electron-deficient aromatic system that can participate in various non-covalent interactions crucial for drug-receptor binding, including hydrogen bonding, π-π stacking, and hydrophobic interactions. symc.edu.cnrsc.org

The nitrogen and oxygen atoms in the ring act as hydrogen bond acceptors, which can stabilize the interaction between a drug and its biological target. symc.edu.cnrsc.org This feature is critical in designing potent and selective inhibitors or agonists. For example, in the antipsychotic drug Iloperidone, the oxygen atom of the isoxazole ring forms a key hydrogen bond with a serine residue in the dopamine (B1211576) D2 receptor. rsc.org

Furthermore, the isoxazole ring is often used as a bioisostere for other aromatic rings, like a phenyl or pyridine (B92270) ring. ajptr.com Bioisosterism is a strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, improve selectivity, or alter metabolic pathways. ajptr.comresearchgate.net The isoxazole ring can offer advantages over other rings by modifying a compound's solubility, metabolic stability, and pharmacokinetic profile. symc.edu.cnrsc.org

| Property | Isoxazole Ring | Description of Influence on Biological Activity |

|---|---|---|

| Electronic Nature | Electron-deficient aromatic system | Influences π-π stacking interactions and modulates the acidity/basicity of adjacent functional groups. |

| Hydrogen Bonding | Contains nitrogen and oxygen atoms as hydrogen bond acceptors. symc.edu.cn | Facilitates specific and stable interactions with biological targets like enzymes and receptors. symc.edu.cnrsc.org |

| Bioisosterism | Can act as a bioisostere for phenyl, pyridine, and other heterocyclic rings. ajptr.com | Allows for fine-tuning of a drug's physicochemical and pharmacokinetic properties to improve efficacy and reduce toxicity. rsc.orgresearchgate.net |

| Metabolic Stability | Generally stable, but can direct metabolism to other parts of the molecule. | Can improve the half-life and overall pharmacokinetic profile of a drug candidate. symc.edu.cn |

Rationale for Research on 2-Isoxazol-4-YL-ethylamine

The rationale for investigating this compound is rooted in the established pharmacological importance of its two primary structural components: the isoxazole ring and the ethylamine (B1201723) side chain. This combination presents a promising starting point for drug discovery efforts.

The ethylamine moiety, specifically the 2-phenethylamine scaffold, is a fundamental structural unit found in a multitude of biologically active compounds. mdpi.com It is a core component of endogenous neurotransmitters like dopamine and norepinephrine, which are vital for various physiological processes in the central nervous system. mdpi.com

The presence of the ethylamine side chain allows molecules to interact with a wide range of biological targets, particularly aminergic G-protein coupled receptors (GPCRs) and transporters. mdpi.com Its flexibility and the basicity of the terminal amine group are key to forming ionic bonds and other interactions within receptor binding pockets. The replacement of a phenyl ring with a heteroaromatic ring, such as isoxazole, is a common strategy in medicinal chemistry known as "scaffold hopping" or bioisosteric replacement. beilstein-journals.org This approach aims to improve properties like target selectivity, bioavailability, and metabolic stability while retaining the core pharmacophoric features of the ethylamine structure. beilstein-journals.org

| Bioactive Compound Class | Example | Significance of the Ethylamine Moiety |

|---|---|---|

| Endogenous Neurotransmitters | Dopamine, Serotonin (B10506) mdpi.combeilstein-journals.org | Essential for binding to and activating dopaminergic and serotonergic receptors, regulating mood, motivation, and movement. |

| Cough Suppressants | Oxolamine beilstein-journals.org | Forms the core structure responsible for the compound's therapeutic effect. |

| Adenosine (B11128) Receptor Ligands | CGS 21680 mdpi.com | The 2-phenethylamine portion is critical for binding to adenosine A2A receptors, which are targets for various neurological and inflammatory conditions. |

| Histamine (B1213489) Receptor Modulators | Histamine researchgate.net | The 2-imidazole-ethylamine structure is the endogenous ligand for histamine receptors, mediating allergic and inflammatory responses. |

This compound serves as a valuable intermediate or building block in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its structure provides a synthetically versatile platform. The primary amine of the ethylamine group can be readily modified through reactions like amidation, alkylation, or sulfonylation to create a library of new derivatives. The isoxazole ring itself can also be further functionalized.

This compound is particularly useful for developing drugs aimed at neurological disorders, leveraging the neuroactive potential of both the isoxazole ring and the ethylamine scaffold. chemimpex.com Researchers utilize it to synthesize novel molecules for screening against various biological targets, exploring new therapeutic pathways for conditions affecting the central nervous system. chemimpex.comresearchgate.net The synthesis of this compound derivatives allows for systematic structure-activity relationship (SAR) studies, where chemists can probe how different chemical modifications affect a compound's biological activity, aiming to optimize potency and selectivity.

Scope and Objectives of the Research Outline

The scope of research centered on this compound involves its synthesis and subsequent chemical modification to generate novel compounds with potential therapeutic value. The primary objective is to systematically explore the chemical space around this scaffold. This involves designing and synthesizing a diverse library of derivatives by modifying the ethylamine side chain and/or the isoxazole ring.

A further objective is to subject these newly synthesized compounds to a battery of biological assays to evaluate their activity against various pharmacological targets, particularly those implicated in neurological and inflammatory diseases. By correlating the structural modifications with the observed biological activities, the research aims to establish clear structure-activity relationships. These relationships are crucial for guiding the rational design of second-generation compounds with enhanced potency, selectivity, and improved drug-like properties, ultimately identifying promising lead candidates for further preclinical development.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHDCARIPQMUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695964 | |

| Record name | 2-(1,2-Oxazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-31-9 | |

| Record name | 4-Isoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933726-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,2-Oxazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isoxazol 4 Yl Ethylamine

Advanced Synthetic Routes to 2-Isoxazol-4-YL-ethylamine

The construction of the this compound framework relies on the formation of the core isoxazole (B147169) ring, which can be achieved through various advanced synthetic methodologies. These routes offer control over substitution patterns and stereochemistry, crucial for developing specific chemical entities. The target compound, this compound, is recognized as a valuable building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Brønsted Acid-Initiated Reactions in Isoxazole Synthesis

Brønsted acids serve as effective catalysts in the formation of the isoxazole ring. A notable method involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydroxylamine (B1172632), which yields 2-(isoxazol-4-yl)ethanols. nih.gov This intermediate can be further elaborated to the desired ethylamine (B1201723). This domino reaction proceeds through a ring-closure-ring-opening mechanism, providing a convenient route to polysubstituted isoxazoles. nih.gov

In addition to this specific pathway, both Brønsted and Lewis acids are widely employed to promote isoxazole synthesis. beilstein-journals.orgijacskros.com For instance, Brønsted acid-promoted reactions can facilitate the cleavage of the N–O bond in isoxazol-5-ones, a key step that can be harnessed in synthetic transformations. acs.org While some methods use strong acids, milder Brønsted acids like diphenyl phosphate (B84403) (DPP) have also been shown to initiate reactions involving related heterocyclic structures. rsc.org The choice of acid can be critical, and heterogeneous Brønsted acids are also utilized in the synthesis of isoxazole derivatives. ijacskros.com

Cyclization Reactions in Isoxazole Ring Construction

Cyclization reactions are fundamental to constructing the isoxazole nucleus. nanobioletters.com One of the most common and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comkuey.netorganic-chemistry.org This approach allows for the direct formation of the five-membered heterocyclic ring.

Another powerful strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This reaction, often induced by reagents like iodine monochloride (ICl), proceeds under mild conditions to produce 4-iodoisoxazoles in good to excellent yields. nih.gov The resulting 4-halo-substituted isoxazoles are versatile intermediates that can be further functionalized. nih.govacs.org

Furthermore, the cycloisomerization of α,β-acetylenic oximes, catalyzed by transition metals such as gold(III) chloride, provides a direct route to substituted isoxazoles. researchgate.net This method is advantageous as it allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substituents on the starting acetylenic oxime. researchgate.net

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |

| [3+2] Cycloaddition | Nitrile Oxide, Alkyne | Base, Copper(I) | 3,5-Disubstituted Isoxazoles | nanobioletters.comkuey.netorganic-chemistry.org |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂ | 3,5-Disubstituted 4-haloisoxazoles | nih.govacs.org |

| Cycloisomerization | α,β-Acetylenic oxime | AuCl₃ | Substituted Isoxazoles | researchgate.net |

| Cyclocondensation | Primary Nitro Compound, Alkyne | - | Substituted Isoxazoles | nanobioletters.com |

Stereoselective and Regioselective Synthesis Strategies

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis. Many synthetic routes to isoxazoles offer a high degree of regiocontrol. For example, the reaction of terminal alkynes with aldehydes followed by treatment with iodine and hydroxylamine provides a highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles. nih.gov Similarly, the electrophilic cyclization of O-methyl oximes allows for the predictable construction of 3,4,5-trisubstituted isoxazoles. nih.gov

Stereoselective synthesis has also been applied to create chiral isoxazole-containing molecules. One approach involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a chiral propargyl derivative, leading to the formation of chiral isoxazoles. researchgate.net Another strategy uses chiral auxiliaries to direct the stereochemical outcome. For instance, phosphinopeptidic building blocks containing a triple bond can undergo a 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazole-containing phosphinic peptides with good diastereoselectivity. mdpi.com The nucleophilic opening of a stereochemically defined epoxide with an amine is a well-established method for generating chiral amino alcohol derivatives, a strategy that can be adapted for complex molecules containing isoxazole moieties. nih.gov

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, the primary amine group serves as a versatile handle for further chemical transformations, allowing for the creation of a diverse library of derivatives.

Amidation and Sulfonamide Formation

The primary amine of this compound readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically achieved by coupling the amine with acyl chlorides or sulfonyl chlorides, often in the presence of a base. researchgate.netekb.eg Sulfonamides are considered important bioisosteres of amides, featuring similar geometry but with different electronic and hydrogen-bonding properties. nih.gov

The synthesis of these derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. kuey.netnih.gov For example, a series of amides and sulfonamides can be synthesized from a common amine intermediate, and the resulting esters can be hydrolyzed to afford the final carboxylic acids if required. researchgate.net This straightforward functionalization allows for systematic modifications of the molecule's properties. researchgate.netnih.gov

| Derivative | Reagent | General Conditions | Reference(s) |

| Amide | Acyl Chloride or Carboxylic Acid | Base (e.g., pyridine (B92270), triethylamine) or Coupling Agent | researchgate.netnih.gov |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | researchgate.netekb.egnih.gov |

Exploration of Substituent Effects on Synthesis Pathways

The electronic nature of substituents on the isoxazole ring significantly influences its reactivity and the pathways available for its synthesis and derivatization. researchgate.net Crystallographic and theoretical studies have shown that placing an electron-withdrawing substituent at the C4-position of the isoxazole ring enhances the polarity of the C4–C5 bond. researchgate.net This effect makes the isoxazole structurally analogous to a Michael acceptor, weakening the N–O bond and making the ring more susceptible to certain reactions like reduction or ring-cleavage. researchgate.net

In contrast, substituents at the C5-position or conjugating, non-electron-withdrawing groups at the C4-position result in diminished C4–C5 bond polarity. researchgate.net This understanding of substituent effects is crucial for designing synthetic routes. For instance, the electrophilic cyclization of alkynones tolerates a wide variety of functional groups, but sterically bulky substituents can impact reaction times and may require adjusted conditions. nih.gov The behavior and pharmacological profile of isoxazole derivatives can be significantly modified by the nature and position of these substituents. scholarsresearchlibrary.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. While specific research detailing green synthetic routes exclusively for this compound is limited, a significant body of work exists on the application of green methodologies to the synthesis of the broader isoxazole scaffold. These approaches are directly relevant and provide a foundational framework for developing more sustainable pathways to this compound and its derivatives. Key strategies include the use of alternative energy sources, environmentally benign solvents and catalysts, and the implementation of highly efficient reaction protocols like multicomponent reactions (MCRs).

Core green chemistry strategies applicable to isoxazole synthesis include:

Alternative Solvents: Replacing conventional volatile organic solvents (VOCs) with greener alternatives such as water, deep eutectic solvents (DES), or agro-waste-derived solvents is a primary focus. tandfonline.comnih.govresearchgate.net

Alternative Catalysts: The development of biodegradable, reusable, or naturally derived catalysts, including biocatalysts and agro-waste materials, offers a sustainable alternative to traditional metal catalysts or harsh reagents. nih.govmdpi.comresearchgate.netarkat-usa.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation, ultrasound, and even natural sunlight can significantly reduce reaction times and energy consumption compared to conventional heating methods. arkat-usa.orgbenthamdirect.comabap.co.insemnan.ac.ir

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that maximize the incorporation of starting materials into the final product is a cornerstone of green synthesis, minimizing waste generation. nih.govmdpi.com

Research into the green synthesis of various isoxazole derivatives has highlighted several successful approaches. For instance, the use of microwave irradiation has been shown to enhance reaction rates and improve product yields for isoxazole synthesis when compared to traditional heating. benthamdirect.comabap.co.inresearchgate.net Similarly, multicomponent reactions performed in aqueous media or using natural catalysts like lemon juice have proven effective for creating isoxazolone derivatives. researchgate.netarkat-usa.org

The following tables summarize detailed research findings from various studies on the green synthesis of isoxazole derivatives, which could be adapted for the synthesis of this compound.

Interactive Data Table: Green Solvents and Catalysts in Isoxazole Synthesis

This table details various environmentally benign solvent and catalyst systems used for the synthesis of different isoxazole derivatives, highlighting the reaction conditions and yields achieved.

| Catalyst | Solvent | Substrates | Conditions | Yield (%) | Reference(s) |

| Choline Chloride/Glycerol (DES) | Water | Aldehyde, Hydroxylamine HCl, β-ketoester | 60 °C, 20-40 min | ~95% | tandfonline.comresearchgate.net |

| Propylamine-functionalized cellulose | Water | Aldehyde, Hydroxylamine HCl, Ethyl acetoacetate | Room Temp, 25 min | 97% | mdpi.com |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol | Aldehyde, Hydroxylamine HCl, Ethyl acetoacetate | 60 °C | 86-92% | nih.gov |

| Lemon Juice (Natural Acid) | Lemon Juice (as solvent) | Aldehyde, Ethyl acetoacetate, Hydroxylamine | 50-60 °C, 30 min (Ultrasonic) | ~91% | arkat-usa.org |

| Lipase (Biocatalyst) | Water | Aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Room Temp | High | researchgate.net |

| Triethyl ammonium (B1175870) acetate (B1210297) (RTIL) | Triethyl ammonium acetate (RTIL) | Isoxazole amine, Aldehyde, β-keto ester | Not specified | High | scirp.org |

| None | Water | 3-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Not specified | 84-93% | researchgate.net |

Interactive Data Table: Alternative Energy Sources in Isoxazole Synthesis

This table showcases the application of non-conventional energy sources to promote the synthesis of isoxazoles, often leading to shorter reaction times and improved efficiency.

| Energy Source | Catalyst/Medium | Reaction Type | Conditions | Key Advantages | Reference(s) |

| Microwave Irradiation | Sodium Acetate / Ethanol | Cyclization of Chalcones | 210 W, 10-15 min | Enhanced reaction rate, high selectivity, improved yield | benthamdirect.comabap.co.in |

| Ultrasonic Irradiation | Lemon Juice | Multicomponent Reaction | 50-60 °C, 30 min | Accelerated reaction rates, increased efficiency | arkat-usa.org |

| Natural Sunlight | Water | Three-component Reaction | Ambient (outdoors), 17-40 min | Clean, non-toxic energy; no special equipment; catalyst-free | semnan.ac.ir |

Looking forward, the application of biocatalysis, particularly through enzymes like ammonia-lyases and transaminases, represents a promising frontier for the green synthesis of chiral amines, including potentially an enantiomerically pure form of this compound. polimi.itworktribe.com These enzymatic methods operate under mild, aqueous conditions and offer high stereoselectivity, aligning perfectly with the core tenets of green chemistry. polimi.itpeers.international The development of robust biocatalysts with a broad substrate scope could pave the way for highly efficient and sustainable industrial production of complex amine building blocks. worktribe.com

Pharmacological and Biological Investigations of 2 Isoxazol 4 Yl Ethylamine and Its Derivatives

Applications in Pharmaceutical Development and Drug Discovery

The 2-isoxazol-4-yl-ethylamine core structure serves as a versatile building block in the synthesis of novel pharmaceutical agents. chemimpex.com Its unique structural features make it a valuable intermediate in drug discovery, particularly for developing compounds targeting neurological disorders and for use in biochemical research to understand the effects of isoxazole (B147169) derivatives on biological systems. chemimpex.com The isoxazole moiety can enhance metabolic stability and participate in hydrogen-bonding interactions, which are crucial for drug-target binding.

Derivatives of this scaffold are being explored for a wide range of therapeutic applications. The isoxazole ring is a key component in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The ability to modify the core structure allows for the fine-tuning of physicochemical and pharmacological properties to optimize efficacy and selectivity for specific biological targets. For instance, the introduction of different substituents on the isoxazole ring can significantly influence the compound's activity. researchgate.net

Biological Activities and Mechanisms of Action

A significant area of research for this compound derivatives is in oncology. Numerous studies have demonstrated the potential of isoxazole-containing compounds as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. researchgate.netmdpi.com

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key molecular targets involved in cancer progression.

Protein Kinases: Many isoxazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. google.com For example, certain isoxazole-carboxamides act as ATP-competitive inhibitors of protein kinases like EGFR and VEGFR by binding to the hydrophobic pockets of these enzymes. vulcanchem.com Some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.gov In silico analyses and molecular docking studies have predicted that novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives bearing an isoxazole substituent exhibit potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov One specific isoxazole derivative, compound 25a, demonstrated promising inhibitory activities against VEGFR-2 and CK2α. nih.gov

Other Molecular Targets: Research has also explored the inhibition of other cancer-related targets. While direct inhibition of HSP90, HDAC, PLA2, TS, and SMYD3 by this compound derivatives is a broad area of investigation for isoxazole compounds in general, specific data for this exact ethylamine (B1201723) derivative is an active area of research. However, the broader class of isoxazole derivatives has shown activity against a variety of such targets. For instance, some isoxazole derivatives have been found to inhibit topoisomerase IIβ. nih.gov

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several derivatives of this compound have demonstrated pro-apoptotic activity in cancer cells.

Studies have shown that certain isoxazole derivatives can induce apoptosis in a dose-dependent manner in human cancer cell lines. For instance, some novel oxazolo[5,4-d]pyrimidine derivatives with an isoxazole substituent have been shown to possess pro-apoptotic activity. nih.gov One particular isoxazole derivative, compound 25a, was found to induce cancer cell death through apoptosis, which was supported by an increase in the levels of caspases 3 and 9, as well as an increased Bax/Bcl-2 ratio in treated cancer cells. nih.gov Another study on acrylamide (B121943) derivatives showed that the lead compound induced apoptosis in MCF-7 cells, with a significant increase in both early and late apoptotic cells. mdpi.com Similarly, certain copper(II) complexes have been shown to induce apoptosis in MCF-7 cells. rsc.org

The anticancer potential of this compound derivatives has been evaluated against a variety of human tumor cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | Derivative Type | Observed Effect |

| A549 | Lung Carcinoma | bis-indolyl-isoxazoles | Selective activity observed. encyclopedia.pub |

| 4-thiazolidinone-based | Decreased metabolic activity. dmed.org.ua | ||

| Aryl quinazoline-isoxazole | Promising anticancer activity with low IC50 values. researchgate.netresearchgate.net | ||

| MCF-7 | Breast Adenocarcinoma | Isoxazole-naphthalene | Potent activity with an IC50 of 1.23 ± 0.16 μM for one derivative. nih.gov |

| N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Significant reduction in cell viability in a dose-dependent manner. | ||

| Acrylamide derivatives | Good cytotoxic profile, with one compound showing an IC50 of 2.11 μM. mdpi.com | ||

| LoVo | Metastatic Colon Adenocarcinoma | Oxazolo[5,4-d]pyrimidine | Evaluated for cytotoxic activity. nih.gov |

| HT29 | Primary Colon Adenocarcinoma | Oxazolo[5,4-d]pyrimidine | Compound 3g was most potent with a CC50 of 58.4 µM. nih.gov |

| 7-Amino-oxazolo[5,4-d]pyrimidine | One compound caused 30% growth inhibition at 12.5 μM. mdpi.com | ||

| HeLa | Cervical Cancer | N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Significant reduction in cell viability in a dose-dependent manner. |

| Diphenyl(sulphonylpiperidin-4-yl)methanol | Identified as potent and selective cytotoxic agents. researchgate.net |

Interactive Data Table: Anticancer Activity of this compound Derivatives on Various Cell Lines You can filter and sort this table to explore the data.

Beyond their anticancer effects, this compound derivatives have also been investigated for their ability to modulate the immune system. nih.gov These compounds have shown a range of immunomodulatory activities, including immunosuppressive, immunostimulatory, and anti-inflammatory effects. nih.gov

Immunosuppressive and Immunostimulatory Activities: Research has revealed that some isoxazole derivatives can either suppress or stimulate immune responses, depending on the specific compound and the biological context. nih.gov For instance, certain 7-aminooxazolo[5,4-d]pyrimidines have demonstrated immunoregulatory profiles, with some compounds strongly inhibiting the proliferation of human peripheral blood lymphocytes. mdpi.com Conversely, other derivatives have been shown to enhance antibody production. nih.gov This dual activity suggests the potential for developing isoxazole-based drugs for a variety of conditions, from autoimmune diseases to vaccine adjuvants. nih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of isoxazole derivatives is another significant area of study. Some compounds have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines like TNF-α. mdpi.com For example, a derivative known as MZO-2 was found to be highly effective in reducing carrageenan-induced paw inflammation in mice. nih.gov The anti-inflammatory effects of these compounds make them promising candidates for the treatment of various inflammatory diseases.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The isoxazole scaffold is a key component in a multitude of compounds demonstrating significant antimicrobial properties. symc.edu.cn Research has shown that derivatives of isoxazole exhibit broad-spectrum activity against various pathogenic bacteria, fungi, and viruses. kuey.netresearchgate.net

Antibacterial Activity: Isoxazole derivatives have been successfully evaluated against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For instance, certain isoxazole-containing sulfonylamides have shown promise as wide-spectrum antibacterial agents, particularly against multidrug-resistant strains of E. coli, A. baumannii, and S. aureus. bioorganica.com.ua In one study, a series of newly synthesized isoxazole derivatives were tested, with some compounds showing notable minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis. scholarsresearchlibrary.com Another study highlighted that compounds with a hydroxyl group substituent were potent against S. aeruginosa and B. subtilis. jetir.org The introduction of a thiophene (B33073) moiety to the isoxazole ring has also been observed to increase antibacterial activity. nih.gov Structure-activity relationship studies indicate that strong electron-withdrawing substituents on a phenyl ring attached to the isoxazole core can enhance antibacterial effects. symc.edu.cn

Antifungal Activity: The antifungal potential of isoxazole derivatives is well-documented, with many antifungal drugs belonging to this class of compounds. d-nb.info A novel series of isoxazole-based derivatives was synthesized and evaluated for anti-Candida potential, identifying two compounds that displayed selective antifungal activity against Candida albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.com These compounds also showed the ability to eradicate biofilms formed by Candida. mdpi.com In another study, a series of 20 isoxazole derivatives were synthesized and tested against Rhizoctonia solani and Fusarium fujikuroi. nih.gov Compound 5n (5-(2-chlorophenyl)isoxazole) was most effective against R. solani, while compound 5p (5-(2,4-dichloro-2-hydroxylphenyl)isoxazole) showed the highest activity against F. fujikuroi. nih.gov Molecular docking studies suggested that these derivatives may act as fungicides by targeting the sterol 14α-demethylase enzyme. nih.gov

Antiviral Activity: Isoxazole derivatives have also been investigated for their antiviral properties. kuey.net They have been found to inhibit viral replication by targeting viral enzymes or host factors essential for the viral life cycle. kuey.net A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and showed potent in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial antiviral agent Ningnanmycin. nih.gov Another study reported that isoxazole derivatives with specific substitutions on the central ring exhibited activity against a pleconaril-resistant coxsackievirus B3. amazonaws.com Furthermore, isoxazole derivatives of 28-oxo-allobetulone have demonstrated high inhibitory activity against the Influenza A (H1N1) virus strain by preventing the binding of virions to cell receptors. nih.gov

| Compound/Derivative Class | Target Organism/Virus | Observed Activity | Reference |

| Isoxazole-containing sulfonylamides | E. coli, A. baumannii, S. aureus (multidrug-resistant) | Promising wide-spectrum antibacterial action. | bioorganica.com.ua |

| Isoxazole-Thiophene Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Significant antibacterial and antifungal activity. | nih.gov |

| PUB14 and PUB17 | Candida albicans | Selective antifungal activity; biofilm eradication. | mdpi.com |

| 5-(2-chlorophenyl)isoxazole (5n) | Rhizoctonia solani | High fungicidal activity (ED₅₀ = 4.43 μg mL⁻¹). | nih.gov |

| Isoxazole-amide acylhydrazones (e.g., 7t) | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Potent curative, protection, and inactivation activities. | nih.gov |

| 28-oxo-allobetulone isoxazole (4) | Influenza A/Puerto Rico/8/34 (H1N1) | High inhibitory activity (IC₅₀ 7.3 μM). | nih.gov |

Neuroscience Applications

Derivatives containing the isoxazole ring are valuable in neuroscience research, serving as building blocks for neuroactive compounds and as tools to study biological systems. chemimpex.com They have shown potential for modulating neurotransmitter systems and interacting with key receptors in the central nervous system.

Isoxazole derivatives have been investigated for their effects on various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways. The interaction with these systems suggests potential applications in developing treatments for neurological and mental health conditions. chemimpex.com For example, research into 2-(isoxazol-4-yl)ethanamine hydrochloride has indicated potential neuroactive properties through its effects on serotonin and dopamine pathways. The isoxazole structure is a key feature in compounds designed to target neurological disorders.

The glutamate (B1630785) receptor system is a primary target for isoxazole-based compounds. Analogues of homoibotenic acid (HIBO), which feature an isoxazole ring, are known ligands for both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. beilstein-journals.org Specifically, α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) is a classic agonist that defines a major subtype of ionotropic glutamate receptors (AMPA receptors). colorado.edunih.gov Research into 4-substituted HIBO derivatives has been conducted to explore new selectivity profiles, revealing varying affinities and good potencies for the GluA1, GluA2, and GluA5 receptors. beilstein-journals.org The ligand-binding core of these receptors forms a bilobed "clamshell" structure, and the interaction with isoxazole-containing ligands like kainate and AMPA induces conformational changes that lead to ion channel gating. colorado.edu

Other Reported Biological Activities

Beyond antimicrobial and neuroscience applications, the isoxazole scaffold is featured in compounds with a vast array of other biological activities. These diverse functions underscore the versatility of the isoxazole ring in drug discovery. scholarsresearchlibrary.comamazonaws.com

Anti-inflammatory and Analgesic: Isoxazole derivatives have been reported to possess anti-inflammatory and analgesic (anti-nociceptive) properties. scholarsresearchlibrary.comresearchgate.net One potent compound, a 3-methyl-1H-pyrazol-5(4H)-one substituted benzimidazole (B57391) derivative, demonstrated significant analgesic activity and protection in carrageenan-induced footpad edema models. mdpi.com

Antioxidant: Certain isoxazole derivatives have shown free radical scavenging capabilities. d-nb.info For example, in a series of 5-amino-isoxazole-4-carbonitriles, one derivative proved to have significant antioxidant activity against DPPH. d-nb.info

Antiparasitic and Antileishmanial: The isoxazole ring is found in compounds with activity against parasites. d-nb.info Isoxazole derivatives of eugenol (B1671780) have shown potent antileishmanial activity against L. amazonensis and L. braziliensis, with structure-activity studies indicating that methylenedioxy groups are essential for this activity. nih.gov

Anti-HIV: Early research has pointed to anti-HIV activity among isoxazole derivatives. scholarsresearchlibrary.com

Antidiabetic: Derivatives containing isoxazole fragments have been investigated for their potential as antidiabetic agents. nih.gov

Acetylcholinesterase Inhibition and Anti-Alzheimer's Disease: The potential for isoxazole derivatives to act as acetylcholinesterase inhibitors makes them candidates for research into treatments for Alzheimer's disease. nih.gov

Cannabinoid Receptor Modulation: Carboxy-amido isoxazole scaffolds have been identified as agonists for the CB2 receptor. jetir.org

| Biological Activity | Compound Class / Derivative | Key Findings | Reference |

| Anti-inflammatory | 3-methylisoxazol-5(4H)-one derivatives | Protection in carrageenan-induced footpad edema. | mdpi.com |

| Antioxidant | 5-amino-isoxazole-4-carbonitriles (derivative 4i) | Significant free radical scavenging activity. | d-nb.info |

| Antileishmanial | Eugenol-isoxazole hybrids (derivative 50) | Significant inhibitory activity against L. amazonensis and L. braziliensis. | nih.gov |

| Analgesic | 3-methyl-1H-pyrazol-5(4H)-one derivatives | Significant analgesic activity reported. | mdpi.com |

| CB2 Receptor Agonist | Carboxy-amido isoxazole scaffold | Found to act as agonists for the CB2 receptor. | jetir.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of isoxazole-based compounds, including their potency, selectivity, and metabolic stability. kuey.net The versatility of the isoxazole ring system allows for systematic modifications to probe how structural changes influence biological outcomes. researchgate.net

Influence of Isoxazole Ring Substituents on Biological Activity

Variations in the substituents attached to the isoxazole ring and any associated moieties, such as a phenyl ring, profoundly affect the biological activity of the resulting derivative. kuey.net

For Antimicrobial Activity: The presence of strong electron-withdrawing groups, such as halogens (fluoro, chloro) or a nitro group, on a phenyl ring connected to the isoxazole core has been shown to enhance antibacterial activity. symc.edu.cnresearchgate.net For instance, a study on isoxazole derivatives found that compounds with 4-bromo and 4-fluoro substitutions displayed increased antibacterial and antifungal potency. researchgate.net The introduction of a methyl group on the isoxazole ring can also influence lipophilicity and metabolic stability, augmenting bioactivity. researchgate.net

For Anticancer Activity: In the context of anticancer research, SAR studies on betulin (B1666924) derivatives revealed that compounds with hydrophilic substituents on the isoxazole ring had stronger cytotoxic activity. nih.govencyclopedia.pub Conversely, for other anticancer isoxazole derivatives, the presence of electron-withdrawing groups on an adjacent aryl ring led to an increase in antitumor potency. nih.gov

For Antileishmanial Activity: For eugenol-based isoxazole hybrids, SAR analysis showed that trimethoxy groups were necessary for antileishmanial activity, while in another series, methylenedioxy groups were deemed essential. nih.gov

These findings demonstrate that the biological profile of an isoxazole derivative can be finely tuned by strategic placement of different functional groups on the heterocyclic ring and its appendages. kuey.netencyclopedia.pub

Impact of the Ethylamine Moiety on Receptor Affinity and Selectivity

The ethylamine side chain is a fundamental structural feature that plays a critical role in the interaction of this compound derivatives with various biological targets. This moiety provides a flexible linker between the isoxazole aromatic ring and a basic nitrogen atom, a common pharmacophore for engaging with numerous receptors. The length and flexibility of this chain, along with the nature of the terminal amine, are key determinants of both binding affinity and selectivity.

Research into related 2-heteroarylethylamines provides significant insight into the ethylamine's role. For instance, structure-activity relationship (SAR) studies have demonstrated that constraining the flexibility of the aminoethyl chain can have a profound impact on receptor selectivity. beilstein-journals.org In the development of histamine (B1213489) H3 receptor agonists, introducing a stereocenter into the ethylamine chain was a key strategy to design ligands with high H3 selectivity and no activity at the H4 subtype. beilstein-journals.org This highlights that while flexibility can allow a molecule to adapt to a binding pocket, restricting it can favor interaction with one specific receptor over others.

The nature of the heterocyclic ring system attached to the ethylamine moiety also modulates its pharmacological profile. For example, 2-(Thiazol-4-yl)ethylamine was found to have low affinity for the histamine H1 receptor. beilstein-journals.orgd-nb.info This suggests that the electronic properties and steric profile of the isoxazole ring in this compound will similarly influence how the ethylamine group is presented to the receptor, thereby affecting affinity.

Furthermore, substitutions on the ethylamine chain itself can alter biological activity. Drawing parallels from the well-studied phenylethylamines, α-methylation (transforming a phenylethylamine into a phenylisopropylamine or amphetamine) can change the relative stabilities of different conformers, which has been suggested as a reason for the increased potency of such analogs. researchgate.net The terminal amino group is also a critical point of interaction. In a study of isoxazole-containing ATR kinase inhibitors, it was speculated that projecting an amine from the molecule could exploit a negatively charged area in the kinase's P-loop, thereby improving binding affinity. sci-hub.se This underscores the importance of the basic nitrogen of the ethylamine moiety for forming key ionic or hydrogen bond interactions within a receptor binding site.

Table 1: Impact of Ethylamine Moiety and Structural Analogues on Receptor Interaction

| Compound/Derivative Class | Key Structural Feature | Observation | Implication for Affinity/Selectivity | Source |

|---|---|---|---|---|

| Histamine H3 Agonists | Stereocenter in aminoethyl chain | Restricted flexibility of the side chain. | Resulted in high H3-subtype selectivity with no H4 activity. | beilstein-journals.org |

| 2-(Thiazol-4-yl)ethylamine | Thiazole ring system | Exhibited low affinity for the H1 receptor. | The nature of the heterocycle influences the presentation of the ethylamine moiety. | beilstein-journals.orgd-nb.info |

| Phenylisopropylamines | α-Methylation of ethylamine chain | Alters the relative stabilities of drug conformers. | Suggested as a potential reason for increased potency compared to phenylethylamines. | researchgate.net |

Conformational Analysis and its Relation to Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound and its derivatives, the ability to adopt a specific, low-energy conformation that is complementary to the geometry of a receptor's binding site is paramount for high-affinity binding. Conformational analysis, through both computational modeling and experimental techniques like X-ray crystallography and NMR, is crucial for understanding these structure-activity relationships.

A compelling example is found in a series of isoxazole-containing aminopyrazine derivatives designed as ATR kinase inhibitors. sci-hub.se Researchers observed that the differences in binding affinity could be directly predicted by the calculated energy differences between a "bioactive" conformation and alternative, less active conformations. sci-hub.se For a potent compound, the bioactive conformation was favored, aligning the isoxazole oxygen and C-H group with an aminopyrazine NH2 and ring nitrogen, respectively. sci-hub.se In contrast, for compounds with significantly weaker affinity, the alternative conformation was energetically favored by 1.7 to 3.8 kcal/mol, creating an energetic penalty for adopting the bioactive pose, which was reflected in their higher (weaker) Ki values. sci-hub.se

Experimental studies on related isoxazole compounds corroborate the importance of conformation. In an analysis of 4-isoxazolyl-1,4-dihydropyridines, single-crystal X-ray diffractometry showed that the molecules adopted an O-exo conformation in the solid state, where the isoxazole oxygen points away from the dihydropyridine (B1217469) ring. nih.gov However, computational calculations and variable-temperature NMR studies confirmed that the energy barrier to rotation between the heterocyclic rings was low enough to be plausible under physiological conditions. nih.gov This conformational flexibility was deemed essential for explaining the unique structure-activity relationship observed for these compounds. nih.gov

Table 2: Relationship Between Conformation and Biological Activity in Isoxazole Derivatives

| Compound | Favored Conformation | Relative Conformational Energy (kcal/mol) | Observed Activity (Ki) | Source |

|---|---|---|---|---|

| Compound 4 (Aminopyrazine-isoxazole) | Bioactive | -4.6 | Low nanomolar | sci-hub.se |

| Compound 10 (Aminopyrazine-isoxazole analog) | Alternative | +3.8 | Elevated Ki (weaker affinity) | sci-hub.se |

| Compound 11 (Aminopyrazine-isoxazole analog) | Alternative | +1.7 | Elevated Ki (weaker affinity) | sci-hub.se |

Theoretical and Computational Studies of 2 Isoxazol 4 Yl Ethylamine

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. asianpubs.orgscirp.org For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP/6-31G or similar basis sets, provide a detailed picture of the molecule's reactivity and stability. asianpubs.orgacs.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive and can more easily participate in charge transfer interactions, which is often crucial for biological activity. asianpubs.orgnih.gov For isoxazole and related heterocyclic compounds, the HOMO-LUMO gap is typically analyzed to understand their potential as bioactive agents. scirp.org These calculations help predict the most likely sites for electrophilic and nucleophilic attacks, guiding the rational design of new derivatives. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for Isoxazole-related Structures (Theoretical)

| Parameter | Description | Typical Value Range (eV) | Implication for 2-Isoxazol-4-YL-ethylamine |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | A lower gap suggests higher chemical reactivity and potential bioactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 to 4.5 | Describes the ability to attract electrons. |

Note: The values presented are illustrative and based on DFT calculations for various heterocyclic and isoxazole-containing molecules found in the literature. Specific values for this compound would require dedicated computation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. tandfonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. connectjournals.com For isoxazole derivatives, docking studies have been successfully employed to predict binding affinities and interaction patterns with a variety of biological targets. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. acs.orgresearchgate.net

The isoxazole moiety can participate in various types of non-covalent interactions with protein residues, which are essential for stable binding. These interactions include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like Threonine, Histidine, or Asparagine in a protein's active site. acs.orgnih.gov

Hydrophobic Interactions: The carbon-based framework of the isoxazole ring and its substituents can form hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine. acs.org

π-π Stacking: The aromatic nature of the isoxazole ring allows for π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

These interactions are fundamental to the biological activity of many isoxazole-containing drugs and drug candidates. researchgate.net Docking studies can precisely map these interactions, providing a structural basis for a compound's observed activity and guiding further optimization. acs.org

Molecular docking is frequently used to predict the inhibitory potential of compounds against specific protein targets by calculating a binding energy or docking score. A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. researchgate.net Numerous studies have employed molecular docking to identify and optimize inhibitors of VEGFR-2, including those with heterocyclic scaffolds similar to isoxazole. nih.govresearchgate.net Docking simulations of isoxazole derivatives into the ATP-binding site of VEGFR-2 often show key interactions with residues such as Cys919 and Asp1046, which are critical for inhibition. researchgate.netmdpi.com

SMYD3: SET and MYND domain-containing protein 3 (SMYD3) is a histone methyltransferase implicated in various cancers. nih.gov Computational studies on a series of isoxazole amides have successfully predicted their binding affinities for SMYD3. These studies demonstrate the power of computational methods to rank potential inhibitors and provide detailed insights into the ligand-protein binding. nih.govresearchgate.net

Insulysin: Insulysin, or insulin-degrading enzyme, is a target of interest for type 2 diabetes. In silico studies have explored the potential of various compounds, including those with heterocyclic structures, as insulysin inhibitors. nih.govresearchgate.net Docking studies for a molecule like this compound would aim to predict its ability to fit within the enzyme's catalytic site and disrupt its function.

Table 2: Example Docking Scores of Isoxazole Derivatives Against Various Protein Targets

| Target Protein | PDB Code | Ligand Type | Example Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 | 4ASD | Isoxazole-coumarin conjugate | -9.90 | Asp1046, Cys919, Phe1047 mdpi.com |

| SMYD3 | 5V46 | Isoxazole amide | (High correlation with experimental data) | (Binding site is well-structured) |

| Carbonic Anhydrase | 1AZM | Isoxazole derivative | -15.07 | Thr199, His119, His94 acs.org |

| COX-2 | 5IKR | Isoxazole-carboxamide | (High selectivity observed) | (Interactions with primary and secondary binding pockets) nih.gov |

Note: Docking scores are method-dependent and serve as a relative measure of binding affinity. The data is compiled from studies on various isoxazole derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Druglikeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. researchgate.nethistorymedjournal.com These predictions help to identify and filter out compounds with unfavorable properties early in the drug discovery process, saving time and resources. jcchems.com

Druglikeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org Computational tools like SwissADME are commonly used to calculate these properties for novel compounds, including isoxazole derivatives. frontiersin.orgafricaresearchconnects.com Studies on various isoxazole-based compounds have shown that they can be designed to have favorable ADMET profiles, indicating good potential for oral bioavailability and low toxicity. researchgate.netresearchgate.net

Table 3: Predicted ADMET and Druglikeness Properties for a Representative Isoxazole Derivative

| Property | Description | Predicted Value/Status | Significance |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 g/mol | Complies with Lipinski's Rule for good absorption. |

| logP (Lipophilicity) | Partition coefficient between octanol (B41247) and water | < 5 | Complies with Lipinski's Rule for membrane permeability. |

| H-Bond Donors | Number of OH and NH groups | < 5 | Complies with Lipinski's Rule. |

| H-Bond Acceptors | Number of N and O atoms | < 10 | Complies with Lipinski's Rule. |

| GI Absorption | Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. jcchems.comfrontiersin.org |

| BBB Permeant | Blood-Brain Barrier Permeability | No / Low | Predicts whether the compound is likely to cross into the central nervous system. |

| CYP Inhibition | Cytochrome P450 Inhibition | Non-inhibitor (e.g., CYP2D6) | Predicts potential for drug-drug interactions. jcchems.com |

Note: This table represents a typical in silico ADMET profile for a small, drug-like molecule based on general findings for isoxazole derivatives. frontiersin.orgresearchgate.net

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking compounds into the target's binding site. researchgate.net

Starting with a core structure like this compound, a virtual library of novel derivatives can be designed by systematically modifying its chemical structure. nih.gov For example, different substituents can be added to the ethylamine (B1201723) side chain or the isoxazole ring. This library can then be screened virtually against a target of interest (e.g., VEGFR-2). The results of the screening—typically ranked by docking score—can identify a smaller, more manageable set of promising candidates for chemical synthesis and biological testing. researchgate.net This approach accelerates the discovery of lead compounds by focusing laboratory efforts on molecules with the highest predicted potential. nih.govresearchgate.net

Analytical Methodologies for 2 Isoxazol 4 Yl Ethylamine

Spectroscopic Characterization Techniques (NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental in the structural elucidation of 2-Isoxazol-4-YL-ethylamine, providing detailed information about its atomic and molecular composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the formation of the isoxazole (B147169) ring and the ethylamine (B1201723) side chain. In ¹H NMR, the number of signals indicates the different types of protons, their chemical shifts reveal the electronic environment of each proton, and the integration of peak areas provides the ratio of different protons. egyankosh.ac.in For isoxazole derivatives, specific chemical shifts and coupling patterns are expected for the protons on the heterocyclic ring and the ethylamine substituent. ur.edu.plajrconline.org ¹³C NMR analysis further supports the structural assignment by identifying the carbon skeleton of the molecule. ur.edu.pl

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. worldnewsnaturalsciences.com Key vibrational frequencies in the FTIR spectrum of this compound would include characteristic peaks for N-H stretching of the amine group, C-H stretching of the alkyl chain and the isoxazole ring, C=N and C=C stretching within the isoxazole ring, and N-O stretching, also characteristic of the isoxazole moiety. ajrconline.orgresearchgate.net The analysis is often performed by preparing a sample as a KBr disc. nih.gov

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. ijrpr.com The presence of the isoxazole ring, an aromatic heterocycle, is expected to give rise to characteristic π to π* and n to π* transitions. egyankosh.ac.in The wavelength of maximum absorption (λmax) and the intensity of the absorption bands can be indicative of the conjugation within the molecule. egyankosh.ac.in

Mass Spectrometry (MS): Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound. lehigh.edu The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. lehigh.edu The fragmentation pattern provides valuable structural information by showing how the molecule breaks apart, which can help to confirm the presence of the isoxazole ring and the ethylamine side chain. worldnewsnaturalsciences.com

| Spectroscopic Technique | Information Obtained | Typical Application for this compound |

| NMR (¹H and ¹³C) | Connectivity of atoms, electronic environment of nuclei. | Confirmation of isoxazole ring and ethylamine side chain structure. |

| FTIR | Presence of functional groups. | Identification of N-H, C-H, C=N, C=C, and N-O bonds. |

| UV-Vis | Electronic transitions, conjugation. | Characterization of the aromatic isoxazole ring system. |

| Mass Spectrometry | Molecular weight, fragmentation pattern. | Determination of molecular formula and structural confirmation. |

Chromatographic Separation and Purification Methods (e.g., TLC)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. khanacademy.orgresearchgate.net

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive method used to monitor the progress of a reaction and to determine the purity of the final product. libretexts.org For this compound, a suitable mobile phase, often a mixture of a non-polar and a polar solvent, is used to achieve separation on a stationary phase, typically silica (B1680970) gel. khanacademy.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions and can be used for identification purposes. libretexts.org For instance, a reported TLC for a similar compound used a mobile phase of dichloromethane/methanol (2:1) with an Rf value of 0.2. cuni.cz Visualization of the spots on the TLC plate can often be achieved using UV light. nih.gov

Electrochemical Analysis

Electrochemical methods can be employed to study the redox properties of this compound. Techniques like cyclic voltammetry could provide insights into the oxidation and reduction potentials of the molecule, which can be relevant for understanding its electronic properties and potential reactivity in electrochemical reactions. researchgate.net The isoxazole ring system can participate in electrochemical transformations, and the presence of the amine group can also influence the electrochemical behavior. google.com

Future Directions and Research Perspectives

Development of Novel 2-Isoxazol-4-YL-ethylamine Derivatives with Enhanced Efficacy and Selectivity

The development of new derivatives from the this compound backbone is a primary focus of ongoing research. The isoxazole (B147169) moiety is frequently used to modify lead compounds to improve their efficacy and pharmacological profiles. nih.gov The core strategy involves synthetic modifications to the parent molecule to enhance its binding affinity for specific biological targets, improve its selectivity, and optimize its pharmacokinetic properties.

One of the common methods for synthesizing the isoxazole ring is through a (3+2) cycloaddition reaction, which typically involves the reaction of nitrile oxides with alkynes. researchgate.net This synthetic versatility allows chemists to introduce a wide variety of substituents onto the isoxazole ring and the ethylamine (B1201723) side chain. For instance, research into Heat Shock Protein 90 (HSP90) inhibitors has led to the creation of substituted isoxazoles designed for cancer therapy. google.com A patent for these compounds outlines how specific substitutions at various positions on the isoxazole ring can be tailored to create effective inhibitors. google.com

Structure-activity relationship (SAR) studies are crucial in this developmental process. By systematically altering the chemical structure, researchers can identify which functional groups are essential for biological activity. For example, in the development of an Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, VX-970 (M6620), optimization of a 2-aminopyrazine (B29847) series containing an isoxazole scaffold was performed. sci-hub.se The introduction of small secondary amine substituents was found to substantially improve cellular activity and aqueous solubility compared to the parent compound. sci-hub.se Similarly, studies on 2-heteroarylethylamines, a class that includes this compound, have explored how different substitutions influence affinity for targets like histamine (B1213489) and glutamate (B1630785) receptors. beilstein-journals.org The creation of a hydrochloride salt is another modification used to enhance the solubility of these compounds in polar solvents, making them more suitable for biological studies and pharmaceutical formulation. chemimpex.com

Exploration of New Therapeutic Areas

The versatility of the isoxazole scaffold has prompted the exploration of this compound derivatives across multiple therapeutic domains. chemimpex.comsymc.edu.cn

Oncology: Isoxazole derivatives are being actively investigated as anticancer agents. symc.edu.cn Research has shown that certain derivatives can inhibit the proliferation of breast cancer cells and induce apoptosis. Specific molecular targets in oncology include epidermal growth factor receptor-tyrosine kinase (EGFR-TK), ATR kinase, and HSP90. google.comsci-hub.senih.gov One study detailed a series of novel isoxazole derivatives that showed potent inhibitory activity against EGFR-TK and cytotoxicity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancers. nih.gov

Neuroscience: The parent compound is considered a key building block for developing neuroactive agents that target the central nervous system. chemimpex.comchemimpex.com Research has focused on creating derivatives that act as ligands for glutamate receptors, which are critical for neurotransmission. beilstein-journals.org Specifically, analogues of homoibotenic acid (HIBO) have been investigated for their selective activity at iGluR and mGluR glutamate receptor subtypes. beilstein-journals.org Furthermore, compounds that modulate AMPA receptors have been studied for potential use in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. nih.gov

Enzyme Inhibition: Derivatives of this compound have been identified as inhibitors of various enzymes. Studies have demonstrated inhibitory action against carbonic anhydrase (CA), an enzyme linked to diseases like osteoporosis and cancer. nih.gov Other research has shown that isoxazole-containing compounds can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders. In the field of infectious diseases, pyrrole-based inhibitors featuring an isoxazole moiety have shown potent activity against dihydroorotate (B8406146) dehydrogenase (DHODH), a validated target for antimalarial drugs. nih.gov

Anti-inflammatory and Antimicrobial Applications: The isoxazole ring is a component of compounds known to possess anti-inflammatory properties. mdpi.com Additionally, sulfonamide derivatives incorporating the isoxazole structure have been explored for their potential antibacterial activities.

Agrochemicals: Beyond medicine, this compound hydrochloride is utilized in agrochemical research as a candidate for developing new agents for crop protection, highlighting its broad utility in interacting with biological systems. chemimpex.com

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound and its derivatives function at a molecular level is key to optimizing their therapeutic potential. The isoxazole ring's electron-deficient aromatic system facilitates diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets.

The mechanism of action involves the binding of these compounds to specific molecular targets such as enzymes and receptors, thereby modulating their biological activity. Detailed studies have identified several key targets:

Receptors: Derivatives have been shown to interact with various neurotransmitter receptors, including glutamate receptor subtypes (Glu1, Glu2, Glu5), histamine receptors (H1, H2), and the dopamine (B1211576) D3 receptor. beilstein-journals.org

Kinases: In cancer research, isoxazole derivatives have been designed to inhibit critical signaling kinases. Compound 25a, for example, showed potent inhibitory activity against EGFR-TK, VEGFR-2, and CK2α. nih.gov The clinical candidate VX-970 is a potent inhibitor of ATR kinase. sci-hub.se

Other Enzymes: The compound class has been shown to inhibit other enzymes, including carbonic anhydrase, topoisomerase IIβ, and butyrylcholinesterase. nih.govnih.gov

To elucidate these interactions, researchers employ computational techniques such as molecular docking. These studies simulate how the ligand fits into the active site of a protein, providing insights into the binding mode. Docking studies have successfully modeled the interaction of isoxazole derivatives with the active sites of EGFR-TK, VEGFR-2, and other target proteins, helping to explain the observed biological activity and guide the design of more potent inhibitors. nih.gov

Translation to Preclinical and Clinical Studies

The ultimate goal of developing these novel compounds is their translation into effective therapies. This process involves rigorous preclinical testing in cell cultures (in vitro) and animal models (in vivo), followed by clinical trials in humans.

Numerous derivatives of this compound have demonstrated promising results in preclinical studies. For instance, derivatives have shown the ability to inhibit cancer cell growth in vitro and induce apoptosis. nih.govmdpi.com Compound 25a, a potent EGFR-TK inhibitor, not only displayed low cytotoxicity against normal human cells but also induced cell cycle arrest and apoptosis in cancer cells. nih.gov In animal models, other related derivatives have shown significant antinociceptive (pain-relieving) effects. acs.org

Several compounds from the broader class of 2-heteroarylethylamines or those containing an isoxazole scaffold have successfully advanced into clinical studies, demonstrating the therapeutic potential of this chemical family.

VX-970 (M6620): This isoxazole-containing compound is the first inhibitor of ATR kinase to enter clinical trials for cancer treatment. sci-hub.se

Ulotaront (SEP-363856): While not an isoxazole itself, this derivative of the related 2-heteroarylethylamine class is a phase-3 clinical lead for treating schizophrenia, underscoring the potential of this scaffold for CNS disorders. beilstein-journals.org

AMPA Receptor Potentiators: Compounds like CX516 and CX717, which modulate glutamate receptors, have progressed to clinical trials for cognitive disorders, although with mixed results. nih.gov

DSM265: This DHODH inhibitor, while based on a different core, has undergone Phase IIa clinical studies for malaria, validating DHODH as a druggable target for which isoxazole-based inhibitors are also being developed. nih.gov

These examples highlight a clear pathway from initial synthesis and preclinical evaluation to clinical investigation, suggesting a promising future for therapies derived from the this compound structure.

Compound and Research Data

Table 1: Key Compounds and Their Research Focus

| Compound Name/Class | Primary Research Area/Target |

|---|---|

| This compound | Chemical intermediate for neuroactive and agrochemical agents. chemimpex.com |

| Isoxazole-based Sulfonamides | Antibacterial, anti-inflammatory, BChE inhibition. |

| Homoibotenic Acid (HIBO) Analogues | Ligands for glutamate receptors (iGluR, mGluR). beilstein-journals.org |

| VX-970 (M6620) | Oncology; ATR kinase inhibitor. sci-hub.se |

| Compound 25a (Isoxazole Derivative) | Oncology; EGFR-TK, VEGFR-2, CK2α inhibitor. nih.gov |

| Ulotaront (SEP-363856) | Neuroscience; TAAR1/5-HT1A agonist for schizophrenia. beilstein-journals.org |

| CX516 / CX717 | Neuroscience; AMPA receptor potentiators. nih.gov |

Table 2: Summary of Research Findings for Isoxazole Derivatives

| Derivative Class/Compound | Research Finding | Biological Effect |

|---|---|---|

| Anticancer Derivatives | Inhibited breast cancer cell proliferation in vitro. | Induces apoptosis through mitochondrial pathways. |

| Compound 25a | Showed potent activity against HepG2, MCF-7, and HCT-116 cancer cells. nih.gov | Induces cell cycle arrest at G2/M phase and apoptosis. nih.gov |

| SCM5 and SCM9 | Inhibited proliferation of human peripheral blood lymphocytes. mdpi.com | Immunosuppressive activity. mdpi.com |

| VX-970 (M6620) | Potent and selective ATR kinase inhibitor. sci-hub.se | Enhances toxicity of DNA-damaging chemotherapy in cancer cells. sci-hub.se |

Q & A

Q. What are the common synthetic routes for 2-Isoxazol-4-YL-ethylamine, and how can its purity be verified?

- Methodological Answer : A typical synthesis involves coupling reactions using heterocyclic intermediates. For example, thiol-containing benzamide derivatives (e.g., compound 25 in ) can be synthesized via nucleophilic substitution or condensation reactions involving isoxazole moieties . Purity verification requires spectroscopic techniques such as H NMR and C NMR to confirm structural integrity, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Chromatographic methods (HPLC, GC-MS) are critical for assessing chemical purity (>95% recommended for biological assays) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., ethylamine chain protons at δ 2.5–3.5 ppm), while C NMR confirms isoxazole ring carbons (δ 90–160 ppm) .

- Infrared (IR) Spectroscopy : Detects functional groups like NH (stretch ~3350 cm) and C=N (isoxazole ring ~1650 cm) .

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry, as demonstrated in heterocyclic analogs (e.g., CCDC 1850211 in ) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards in ) .

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion (as per SDS guidelines in ) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoxazole ring’s electron-deficient nature may favor electrophilic substitution at the 4-position . Molecular docking studies can further predict binding affinities for biological targets (e.g., enzymes in cancer pathways referenced in ) .